1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial production methods for such compounds may involve optimization of the reaction conditions to scale up the synthesis while maintaining efficiency and minimizing costs. This can include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce different halogen atoms into the molecule, altering its chemical properties and biological activity.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives, including the 4-chloro-3-iodo-1,1-dimethylethyl ester, have been extensively studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These compounds have shown promise in inhibiting the proliferation of cancer cells, inducing apoptosis, and preventing metastasis. They are particularly effective against breast cancer cells and have been identified as potential lead compounds for further drug development .
In addition to cancer research, these compounds are also explored for their potential applications in other areas of medicine, such as anti-inflammatory and antiviral therapies. Their unique chemical structure allows for the design of molecules with specific biological activities, making them valuable tools in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways . FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By binding to these receptors, the compound can block the downstream signaling pathways, leading to reduced cancer cell growth and increased apoptosis .
The molecular targets of these compounds include FGFR1, FGFR2, and FGFR3, with varying degrees of potency. The inhibition of these receptors can disrupt the signaling networks that are often dysregulated in cancer cells, providing a therapeutic benefit.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester is unique among pyrrolopyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds in this class include:
1H-Pyrrolo[2,3-b]pyridine derivatives with different halogen substitutions: These compounds may have varying degrees of FGFR inhibition and different pharmacokinetic properties.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its potent FGFR inhibitory activity and its potential as a lead compound for further drug development .
Properties
IUPAC Name |
tert-butyl 4-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)9-7(13)4-5-15-10(9)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTXIFYRZGVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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